molecular formula C12H13NO3 B13494039 3-[3-(Prop-2-enamido)phenyl]propanoic acid

3-[3-(Prop-2-enamido)phenyl]propanoic acid

Cat. No.: B13494039
M. Wt: 219.24 g/mol
InChI Key: XSFQXCUVDDVVPA-UHFFFAOYSA-N
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Description

3-[3-(Prop-2-enamido)phenyl]propanoic acid is an organic compound with the molecular formula C12H13NO3. It is also known by its IUPAC name, N-[(2E)-3-phenyl-2-propenoyl]-beta-alanine . This compound is characterized by the presence of a phenyl group attached to a propanoic acid moiety through a prop-2-enamido linkage. It is a white powder with a molecular weight of 219.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Prop-2-enamido)phenyl]propanoic acid typically involves the reaction of beta-alanine with cinnamoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of beta-alanine and the acyl chloride group of cinnamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Prop-2-enamido)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Prop-2-enamido)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Prop-2-enamido)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Prop-2-enamido)phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-[3-(prop-2-enoylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10-5-3-4-9(8-10)6-7-12(15)16/h2-5,8H,1,6-7H2,(H,13,14)(H,15,16)

InChI Key

XSFQXCUVDDVVPA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)CCC(=O)O

Origin of Product

United States

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